Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester

Chiral oxazolidinone synthesis Protecting group strategy L-serine-derived auxiliaries

Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester (CAS 306773-77-3), also referred to as benzyl (S)-(2-oxooxazolidin-4-yl)carbamate or (S)-4-(Cbz-amino)-2-oxazolidinone, is a chiral, non-racemic oxazolidin-2-one derivative incorporating a benzyloxycarbonyl (Cbz) protecting group at the 4-amino position. This compound belongs to the broader class of amino acid-derived heterocyclic chiral auxiliaries and protected amino alcohol synthons, widely employed in asymmetric synthesis for stereocontrolled C–C and C–X bond formation.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 306773-77-3
Cat. No. B3189275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester
CAS306773-77-3
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C11H12N2O4/c14-10(12-9-7-17-11(15)13-9)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m1/s1
InChIKeyKJFJCCSIVVSPEU-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester (CAS 306773-77-3): Chiral Building Block and Synthetic Intermediate Procurement Guide


Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester (CAS 306773-77-3), also referred to as benzyl (S)-(2-oxooxazolidin-4-yl)carbamate or (S)-4-(Cbz-amino)-2-oxazolidinone, is a chiral, non-racemic oxazolidin-2-one derivative incorporating a benzyloxycarbonyl (Cbz) protecting group at the 4-amino position . This compound belongs to the broader class of amino acid-derived heterocyclic chiral auxiliaries and protected amino alcohol synthons, widely employed in asymmetric synthesis for stereocontrolled C–C and C–X bond formation [1]. Its molecular formula is C₁₁H₁₂N₂O₄ (MW 236.22 g/mol), and it is commercially supplied as a single (S)-enantiomer with typical purities of ≥95–97% for research and further manufacturing use .

Why Generic Substitution of CAS 306773-77-3 Fails: Cbz-Specific Reactivity and Stereochemical Integrity in Asymmetric Synthesis


Generic or in-class substitution of CAS 306773-77-3 is problematic because the Cbz protecting group uniquely dictates the reaction pathway and stereochemical outcome in key transformations. In an L-serine-derived oxazolidinone cyclization, the N-Cbz derivative (target compound) undergoes efficient cyclization with MeI/K₂CO₃, whereas the analogous N-Boc derivative fails to cyclize, yielding only N-methylation without loss of the Boc group—a divergent outcome attributed to the greater steric bulk of the Boc group blocking intramolecular acyl transfer [1]. Furthermore, during alkylation of Seebach oxazolidinones, replacing an N-benzoyl protecting group with N-Cbz entirely suppresses a deleterious rearrangement, enabling the isolation of (R)-α-benzylmethionine in 78% yield with a 90:10 enantiomeric ratio [2]. The (S)-configured chiral center at C-4 is non-interchangeable; the racemate (CAS 7705-88-6) or the (R)-enantiomer cannot replicate the enantiospecific induction required for producing the desired enantiopure target molecules, as only the (S)-enantiomer provides the correct facial selectivity in asymmetric transformations [3]. These structure-dependent divergences demonstrate that Cbz-(S)-4-amino-2-oxazolidinone is not a generic commodity that can be freely replaced by other N-protecting group variants or alternate stereoisomers without fundamentally altering synthetic outcomes.

Quantitative Differentiation Evidence for CAS 306773-77-3 vs. Close Analogs and In-Class Candidates


Cyclization Competence: Cbz Derivative Cyclizes; Boc Analog Fails Entirely

In a direct head-to-head comparison, treatment of the L-serine-derived N-Cbz hydrazide (the precursor to the target compound scaffold) with MeI and K₂CO₃ resulted in efficient cyclization to the chiral oxazolidinone with retention of configuration, confirmed by X-ray crystallography. Under identical reaction conditions, the corresponding N-Boc analogue produced only N-methylation without cyclization, with the Boc protecting group remaining intact. No oxazolidinone product was observed from the Boc substrate. This divergent reactivity is attributed to the greater steric bulk of the tert-butoxycarbonyl group blocking the requisite intramolecular acyl transfer step [1].

Chiral oxazolidinone synthesis Protecting group strategy L-serine-derived auxiliaries

Rearrangement Suppression: N-Cbz Over N-Benzoyl in Seebach Oxazolidinone Alkylation

During the asymmetric alkylation of the (R)-methionine-derived Seebach oxazolidinone for the synthesis of (R)-α-benzylmethionine, use of the N-benzoyl protecting group resulted in a significant side-rearrangement that compromised product yield and purity. Switching to the N-Cbz protecting group (structurally analogous to the target compound) completely suppressed this rearrangement. The N-Cbz-protected oxazolidinone delivered (R)-α-benzylmethionine in 78% isolated yield with an enantiomeric ratio of 90:10, representing a substantial improvement over the benzoyl variant [1].

Seebach oxazolidinone chemistry Asymmetric α-alkylation Rearrangement suppression

Enantiomeric Purity: (S)-Enantiomer vs. Racemic Mixture in Antibacterial Oxazolidinone Frameworks

Extensive structure–activity relationship studies on oxazolidinone antibacterial agents have established that only the (S)-enantiomer at the oxazolidinone C-5 position (stereochemically analogous to the C-4 position in 4-amino derivatives) possesses meaningful antibacterial activity. The (R)-enantiomer is essentially inactive in protein synthesis inhibition and whole-cell antibacterial assays. This class-level SAR principle extends to 4-amino-substituted oxazolidinone scaffolds: the single (S)-enantiomer (CAS 306773-77-3) is the relevant stereoisomer for any application requiring interaction with chiral biological targets, while the racemic mixture (CAS 7705-88-6) contains 50% inactive (R)-enantiomer [1].

Oxazolidinone antibacterials Enantiomer-specific activity Stereochemical SAR

Cbz Orthogonal Stability: Selective Deprotection Compatibility vs. Boc in Multi-Step Sequences

The Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas the Boc group is removed under acidic conditions (TFA, HCl). This orthogonality allows the Cbz-protected 4-amino-2-oxazolidinone to be carried through synthetic sequences where acid-labile functionality is present elsewhere in the molecule. In contrast, the corresponding N-Boc-4-amino-2-oxazolidinone (CAS 82933-44-6) cannot survive late-stage hydrogenolysis conditions if benzyl ethers or other hydrogenation-labile groups must be retained. The Cbz variant enables synthetic strategies where the 4-amino group is unveiled at a late stage without affecting acid-sensitive protecting groups or functionality elsewhere in the substrate [1].

Orthogonal protecting group strategy Cbz vs. Boc cleavage Multi-step synthesis

Established Utility as a Versatile Chiral Building Block in Natural Product and Pharmaceutical Intermediate Synthesis

The 4-amino-2-oxazolidinone scaffold with Cbz protection (target compound) has been employed as a key chiral building block in multiple validated synthetic applications. In the total synthesis of the natural amino acid tetrahydrolathyrine, a structurally related benzyl (S)-6-(((S)-2-oxooxazolidin-4-yl)methyl)-1,4,5,6-tetrahydropyrimidin-2-ylcarbamate derived from this scaffold served as a critical intermediate [1]. In the enantioselective synthesis of (1S,2S)-pseudoephedrine, the N-Cbz oxazolidinone derived from L-alanine (which shares the Cbz-4-amino-2-oxazolidinone core structure) was reduced and elaborated via Grignard addition and chemoselective N-methylation, demonstrating the scaffold's reliability in stereocontrolled C–C bond formation with predictable stereochemical outcomes [2]. These documented applications provide procurement confidence that the compound has proven synthetic utility, in contrast to less-characterized or novel in-class alternatives whose performance in complex synthetic sequences remains unvalidated.

Chiral building block Natural product synthesis Pharmaceutical intermediates

Optimal Research and Industrial Application Scenarios for CAS 306773-77-3 Based on Quantitative Evidence


L-Serine-Derived Chiral Oxazolidinone Synthesis via MeI/K₂CO₃-Mediated Cyclization

CAS 306773-77-3, or its immediate synthetic precursor with the Cbz protecting group already installed, is the appropriate starting material for preparing L-serine-derived chiral oxazolidinone auxiliaries through MeI/K₂CO₃-mediated cyclization. The direct head-to-head evidence demonstrates that the N-Cbz variant undergoes efficient cyclization with retention of configuration, whereas the N-Boc analog yields no oxazolidinone product under identical conditions [5]. Researchers synthesizing this class of chiral auxiliaries should specify the Cbz-protected substrate and avoid Boc-protected alternatives, which constitute an unproductive route.

Asymmetric α-Alkylation of Amino Acid-Derived Oxazolidinones Prone to Rearrangement

In Seebach-type asymmetric α-alkylation sequences where the oxazolidinone enolate is susceptible to N→O or related rearrangements, the N-Cbz protecting group is specifically recommended. Quantitative evidence shows that N-Cbz completely suppresses a deleterious rearrangement during (R)-methionine oxazolidinone alkylation, delivering the desired product in 78% yield with 90:10 er, whereas the N-benzoyl variant suffers from rearrangement that degrades both yield and stereochemical purity [5]. Procurement of the Cbz-protected oxazolidinone scaffold is essential for synthetic routes involving enolate alkylation of rearrangement-prone substrates.

Enantioselective Synthesis of Biologically Active Chiral Amine Derivatives

For programs targeting chiral amine-containing bioactive molecules, CAS 306773-77-3 provides the (S)-configured 4-amino-2-oxazolidinone scaffold with proven enantiocontrol. The class-level SAR from antibacterial oxazolidinones establishes that only the (S)-enantiomer engages biological targets productively [5]. Documented applications in (1S,2S)-pseudoephedrine synthesis via reduction–Grignard–methylation sequence confirm the scaffold's ability to direct stereochemistry at newly formed chiral centers with predictable facial selectivity [4]. The racemic mixture (CAS 7705-88-6) should be excluded from biological screening cascades due to 50% inactive (R)-enantiomer content.

Multi-Step Synthesis Requiring Orthogonal Late-Stage Amine Deprotection

In complex synthetic sequences where orthogonal protecting group strategies are required, the Cbz-protected 4-amino-2-oxazolidinone (CAS 306773-77-3) offers hydrogenolytic deprotection (H₂/Pd-C) that is fully orthogonal to acid-labile functionality [5]. This enables the 4-amino group to be carried through early and middle stages of a synthesis in protected form and unveiled at a late stage without compromising acid-sensitive protecting groups (silyl ethers, acetals, Boc groups) present elsewhere on the substrate. The Boc analog (CAS 82933-44-6) cannot be used in sequences requiring this orthogonality profile, as its acidolytic deprotection conditions would cleave acid-sensitive groups.

Quote Request

Request a Quote for Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.